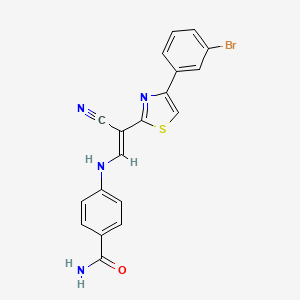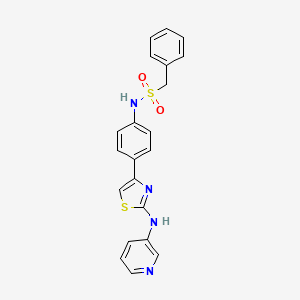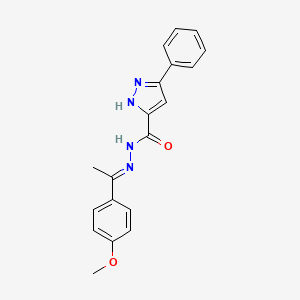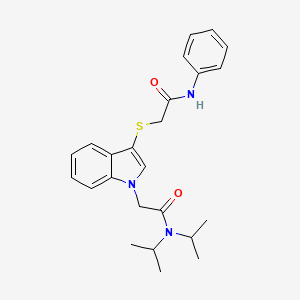
N,N-diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N-diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide, also known as DPIT, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. DPIT belongs to the class of indole-based compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Anticancer Applications
Research into the synthesis and molecular docking analysis of related compounds has shown potential in targeting specific receptors for anticancer activity. For example, a study on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrated anticancer activity through in silico modeling targeting the VEGFr receptor, indicating the potential of related compounds in cancer treatment (Sharma et al., 2018). Additionally, compounds with similar structural motifs have been found to inhibit the growth of cancer cells and induce apoptosis, highlighting their potential as anticancer agents (Wang et al., 2016).
Antimicrobial Applications
The antimicrobial potential of related acetamide compounds has been explored, with studies demonstrating their effectiveness against various bacterial strains. For instance, a series of synthesized compounds, including those structurally related to N,N-diisopropyl-2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)acetamide, showed potent antimicrobial activity, offering a foundation for further development of antimicrobial agents (Sharma et al., 2004).
Material Science Applications
In the field of material science, related compounds have been utilized in the development of new materials. For example, a study on the synthesis of 2-(9-oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide demonstrated its use in creating poly(methyl methacrylate) hybrid networks, showing improved thermal stability and robustness of the material (Batibay et al., 2020).
properties
IUPAC Name |
2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-17(2)27(18(3)4)24(29)15-26-14-22(20-12-8-9-13-21(20)26)30-16-23(28)25-19-10-6-5-7-11-19/h5-14,17-18H,15-16H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFXDATUOGIECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-Difluorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]methanesulfonamide](/img/structure/B2560922.png)
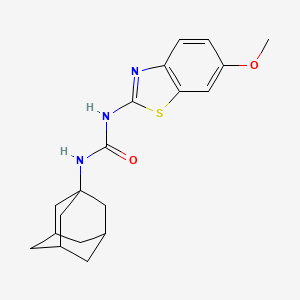

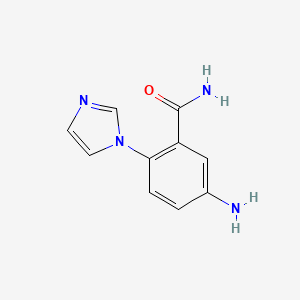
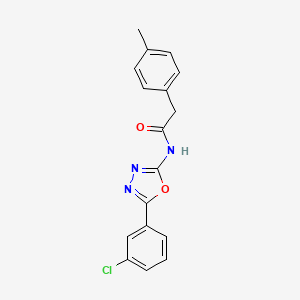
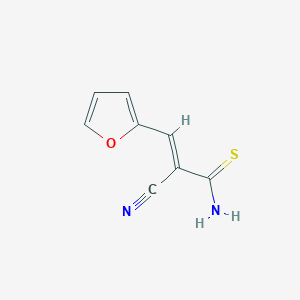
![4-[4-Chloro-2-(trifluoromethyl)phenyl]-3,5-thiomorpholinedione](/img/structure/B2560933.png)
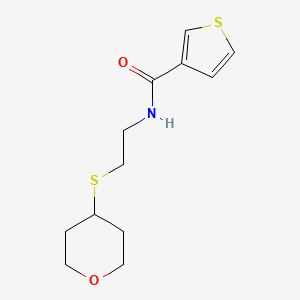
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2560935.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2560939.png)
